1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative characterized by a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenoxy) group linked via a propargyl (but-2-yn-1-yl) chain to a 2,3-dimethoxyphenyl-substituted urea moiety. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, known for its metabolic stability and π-π stacking interactions in biological systems . The 2,3-dimethoxyphenyl urea group contributes hydrogen-bonding capabilities and electron-donating effects, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-24-17-7-5-6-15(19(17)25-2)22-20(23)21-10-3-4-11-26-14-8-9-16-18(12-14)28-13-27-16/h5-9,12H,10-11,13H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGBFCVWHFIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises two aromatic moieties linked via a urea bridge, with a but-2-yn-1-yl spacer bearing a benzodioxolyloxy group. Retrosynthetic disconnection suggests two primary fragments:
Coupling these intermediates via urea bond formation achieves the target structure.
Synthesis of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine
Williamson Ether Synthesis
But-2-yn-1,4-diol undergoes selective etherification with benzo[d]dioxol-5-ol under alkaline conditions (K₂CO₃, acetone, reflux). This yields 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-ol (Yield: 85–90%).
Bromination and Gabriel Amine Synthesis
The alcohol is converted to the corresponding bromide using PBr₃ in dichloromethane (0°C, 2 h). Subsequent Gabriel synthesis with potassium phthalimide (DMF, 80°C, 12 h) introduces the phthalimido group, followed by hydrazinolysis (EtOH, reflux, 6 h) to furnish the primary amine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | K₂CO₃, acetone, reflux | 88 |
| Bromination | PBr₃, CH₂Cl₂, 0°C | 92 |
| Phthalimide Substitution | K-phthalimide, DMF, 80°C | 78 |
| Deprotection | NH₂NH₂, EtOH, reflux | 95 |
Preparation of 2,3-Dimethoxyphenyl Isocyanate
2,3-Dimethoxyaniline reacts with bis(trichloromethyl)carbonate (BTC) in anhydrous dichloromethane (0°C to r.t., 4 h). This generates the isocyanate in situ, avoiding isolation due to its moisture sensitivity.
Reaction Conditions:
- Molar ratio (amine:BTC): 1:0.34
- Solvent: CH₂Cl₂
- Yield: Quant. (by NMR)
Urea Bond Formation
The amine and isocyanate are coupled in dichloromethane under argon (r.t., 12 h). Workup involves sequential washes (HCl, NaHCO₃, brine) and silica gel chromatography (EtOAc/hexane) to isolate the urea.
Optimization Insights:
- Excess isocyanate (1.2 eq.) minimizes diurea byproducts.
- Anhydrous conditions prevent hydrolysis of the isocyanate.
- Final yield: 76–82% (white crystalline solid).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, NH), 6.85–6.65 (m, 5H, aromatic), 4.60 (s, 2H, OCH₂), 3.90 (s, 6H, OCH₃), 3.40 (t, 2H, CH₂N), 2.75 (t, 2H, C≡CCH₂).
- ESI-MS: m/z 441.2 [M+H]⁺.
Purity Assessment
HPLC (C18, MeOH/H₂O 70:30): >98% purity (RT = 6.7 min).
Alternative Synthetic Routes
Industrial Considerations
Challenges and Mitigation
- Alkyne Stability: The but-2-yn-1-yl spacer is prone to polymerization under acidic conditions. Stabilization via inert atmospheres and low temperatures is critical.
- Isocyanate Reactivity: In situ generation minimizes storage hazards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the alkyne group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related compounds containing the benzo[d][1,3]dioxol-5-yloxy group, primarily in phenylpiperazine and piperidine derivatives. Key comparisons are outlined below:
Structural Similarities and Differences
Spectroscopic Characterization
- NMR : The benzo[d][1,3]dioxole protons in similar compounds resonate at δ ~6.8–7.0 ppm (¹H) and ~100–150 ppm (¹³C) . The urea NH protons in the target compound would appear downfield (δ ~8–10 ppm) due to hydrogen bonding, distinguishing it from piperazine NH signals (δ ~2–3 ppm).
- Elemental Analysis : Piperazine derivatives show close agreement between calculated and observed C/H/N percentages (e.g., C: 61–71%, H: 5–6%, N: 3–5%) . The target compound’s higher oxygen content (from urea and methoxy groups) would reduce nitrogen percentages compared to piperazine analogs.
Functional Implications
- Bioactivity : Piperazine derivatives in the evidence are often designed for CNS targets (e.g., serotonin/dopamine receptors) , whereas the urea group in the target compound is more typical in kinase inhibitors (e.g., sorafenib) or GPCR kinase modulators .
- Solubility : The urea group may improve aqueous solubility compared to piperazine salts, which require HCl for ionization.
- Metabolic Stability : The propargyl linker could enhance resistance to oxidative metabolism compared to ethyl/allyl chains in evidence compounds .
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that has attracted considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a dimethoxyphenyl urea group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.4 g/mol. The structural complexity of the compound allows for diverse interactions with biological targets, making it a candidate for further evaluation in drug development.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in the context of anticancer research. The following sections will detail the specific biological activities observed and the mechanisms through which they occur.
Anticancer Activity
Research has highlighted the anticancer potential of compounds related to this compound. A notable study demonstrated that derivatives containing benzo[d][1,3]dioxole moieties exhibited substantial cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 4.52 | |
| Doxorubicin | MCF-7 | 4.56 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) and modulation of mitochondrial apoptosis pathways.
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The urea group may interact with enzyme active sites, blocking substrate access and inhibiting enzymatic activity.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
- Apoptosis Induction : Activation of apoptotic pathways has been observed through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Case Studies
A case study involving the synthesis and evaluation of related benzo[d][1,3]dioxole derivatives showed promising results in terms of their anticancer efficacy. The study utilized SRB assays to assess cytotoxicity across multiple cancer cell lines:
Study Findings:
- Compound Synthesis : Derivatives were synthesized via reactions involving benzo[d][1,3]dioxole isothiocyanate and various diamino compounds.
- Cytotoxicity Results : Most synthesized compounds showed significant antitumor activity with IC50 values lower than standard drugs.
Q & A
Q. What are the optimal conditions for synthesizing 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea?
Methodological Answer :
- Multi-step synthesis : Begin with coupling a benzo[d][1,3]dioxole derivative (e.g., 5-hydroxybenzo[d][1,3]dioxole) to a propargyl bromide intermediate to form the alkyne-linked scaffold. Subsequent urea bond formation with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions is critical .
- Reaction optimization : Control temperature (40–60°C) and use polar aprotic solvents (e.g., DMF) to enhance reactivity. Catalyze with triethylamine or DBU for efficient coupling .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer :
- Spectroscopic analysis :
- 1H/13C NMR : Verify the presence of methoxy protons (δ 3.7–3.9 ppm), urea NH signals (δ 8.1–8.3 ppm), and aromatic protons from the benzodioxole and dimethoxyphenyl groups .
- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and ether C-O-C vibrations (~1240 cm⁻¹) .
- Mass spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+ at m/z 413.16) .
Q. What preliminary biological assays are recommended for initial activity screening?
Methodological Answer :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays, with IC50 calculations to assess potency .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphatases linked to the compound’s structural motifs (urea and dimethoxy groups) via fluorometric assays .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in cellular pathways?
Methodological Answer :
- Target identification : Use pull-down assays with biotinylated analogs or chemical proteomics to identify binding partners (e.g., kinases, GPCRs) .
- Molecular docking : Model interactions with predicted targets (e.g., PI3K or MAPK pathways) using software like AutoDock Vina, focusing on hydrogen bonding with the urea moiety and hydrophobic interactions with methoxy groups .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling changes .
Q. How should structural-activity relationships (SAR) be explored to enhance potency?
Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy) or replace the benzodioxole with other heterocycles (e.g., thiophene) .
- Bioisosteric replacement : Substitute the urea group with thiourea or sulfonamide to assess impact on binding affinity .
- Data correlation : Use IC50 values from cytotoxicity assays and docking scores to build quantitative SAR (QSAR) models .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma half-life to identify poor absorption or rapid clearance .
- Formulation adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes, particularly if logP >3 indicates hydrophobicity .
- Orthogonal assays : Validate in vivo results using alternative models (e.g., patient-derived xenografts vs. cell-line-derived tumors) .
Q. What strategies address stability issues in aqueous or oxidative conditions?
Methodological Answer :
- Stress testing : Expose the compound to accelerated degradation conditions (pH 1–13, 40°C, H2O2) and monitor via HPLC for decomposition products .
- Protective groups : Introduce steric hindrance (e.g., tert-butyl) near the urea moiety to reduce hydrolysis susceptibility .
- Lyophilization : Stabilize as a lyophilized powder for long-term storage, reconstituted in DMSO for assays .
Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) across studies?
Methodological Answer :
- Standardized protocols : Re-run NMR in deuterated DMSO or CDCl3 with internal standards (TMS) to ensure solvent and pH consistency .
- Collaborative verification : Share samples with independent labs to cross-check results and rule out instrumentation artifacts .
- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
